6-Azidohexanoate de 2,5-dioxopyrrolidin-1-yle

Vue d'ensemble

Description

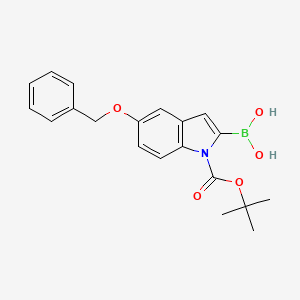

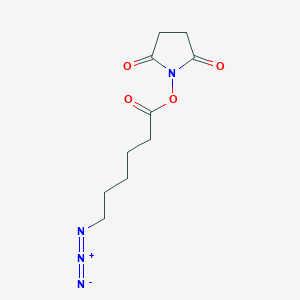

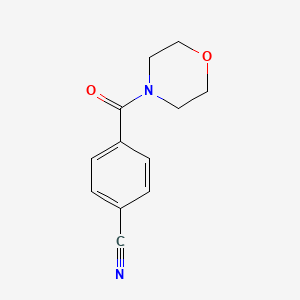

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate (2,5-DHP6AH) is a widely studied organic compound that has been used in a variety of scientific experiments and applications. It is a derivative of the pyrrolidine ring and is composed of six carbon atoms, two oxygen atoms, and one nitrogen atom. 2,5-DHP6AH is a white crystalline solid that is soluble in water and other organic solvents. It has been used in a variety of scientific research applications including drug delivery, enzyme catalysis, and biocatalysis.

Applications De Recherche Scientifique

Conjugaison anticorps-médicament (ADC)

Ce composé est utilisé comme un lieur de clic pour les ADC, qui sont conçus pour cibler et délivrer des médicaments cytotoxiques spécifiquement aux cellules cancéreuses. Il joue un rôle crucial dans la stabilité et l'efficacité des ADC .

Dégradation des protéines

Il a été démontré qu'il dégrade sélectivement des protéines spécifiques telles que KRAS G12D/V et MDM2, qui sont impliquées dans les voies de signalisation du cancer. Cette application est cruciale pour le développement de thérapies anticancéreuses ciblées .

Production d'anticorps monoclonaux

Le composé fait partie des efforts continus visant à améliorer la production d'anticorps monoclonaux, qui est essentielle pour l'approvisionnement en médicaments et la réduction des coûts médicaux. Il contribue à la robustesse et à la productivité des cellules hôtes utilisées dans la production d'anticorps .

Recherche anticonvulsivante

Les chercheurs ont exploré les dérivés de ce composé pour des propriétés anticonvulsivantes potentielles, ce qui pourrait conduire à de nouveaux traitements de l'épilepsie et des troubles convulsifs .

Activité antinociceptive

Il existe des recherches sur l'activité antinociceptive (soulagement de la douleur) de nouveaux composés hybrides dérivés de ce produit chimique, ce qui pourrait avoir des implications pour les thérapies de gestion de la douleur .

Synthèse de composés hybrides

Le composé est utilisé dans la synthèse de nouveaux composés hybrides qui présentent à la fois des activités anticonvulsivantes et antinociceptives, représentant une approche thérapeutique double .

Mécanisme D'action

Target of Action

The primary target of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is the antibody-drug conjugate (ADC) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .

Mode of Action

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate acts as a click linker . A click linker is a type of chemical structure used to connect the antibody to the drug in ADCs . This compound facilitates the stable attachment of cytotoxic drugs to the antibodies, ensuring that the drug can be effectively delivered to the target cells .

Biochemical Pathways

The compound is involved in the biochemical pathway of antibody-drug conjugation . In this pathway, the compound serves as a linker that connects the antibody to the cytotoxic drug. The ADC then binds to specific antigens on the surface of cancer cells, leading to internalization of the ADC and release of the cytotoxic drug, which then induces cell death .

Result of Action

The result of the action of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is the formation of stable ADCs that can effectively deliver cytotoxic drugs to target cells . This leads to selective killing of target cells, while minimizing damage to healthy cells .

Action Environment

The action of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is influenced by various environmental factors. For instance, the pH level can affect the coupling efficiency of the compound with the antibody and drug . Additionally, the stability and efficacy of the ADC can be influenced by factors such as temperature and the presence of other biological molecules .

Analyse Biochimique

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate plays a crucial role in biochemical reactions, particularly in the formation of stable covalent bonds between biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules through its azido group, which participates in click chemistry reactions. The azido group of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate reacts with alkyne groups in the presence of a copper catalyst to form triazole linkages, thereby facilitating the conjugation of drugs to antibodies . This interaction is essential for the development of targeted therapies, as it allows for the precise delivery of therapeutic agents to specific cells or tissues.

Cellular Effects

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate has significant effects on various types of cells and cellular processes. By enabling the conjugation of drugs to antibodies, this compound influences cell function by enhancing the targeted delivery of therapeutic agents. This targeted delivery can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the use of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate in ADCs can lead to the selective killing of cancer cells while sparing healthy cells, thereby reducing the side effects associated with traditional chemotherapy .

Molecular Mechanism

The molecular mechanism of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate involves its ability to form stable covalent bonds with biomolecules through click chemistry reactions. The azido group of this compound reacts with alkyne groups in the presence of a copper catalyst to form triazole linkages. This reaction is highly specific and efficient, making it an ideal tool for the conjugation of drugs to antibodies. The resulting antibody-drug conjugates can then bind to specific antigens on the surface of target cells, leading to the internalization and subsequent release of the therapeutic agent within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate can change over time due to factors such as stability and degradation. This compound is known to be stable under certain conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate can maintain its activity over extended periods, making it a reliable tool for biochemical research . Degradation products may form over time, which could potentially impact its effectiveness in certain applications.

Dosage Effects in Animal Models

The effects of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate can vary with different dosages in animal models. Studies have shown that this compound can be effective at low doses, but higher doses may lead to toxic or adverse effects. For example, in animal models, the use of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate in ADCs has been shown to result in dose-dependent toxicity, with higher doses leading to increased toxicity and adverse effects . It is important to carefully optimize the dosage to achieve the desired therapeutic effect while minimizing potential side effects.

Metabolic Pathways

2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is involved in various metabolic pathways, including those related to its role as a click linker in ADCs. This compound interacts with enzymes and cofactors involved in the formation of triazole linkages, which are essential for the conjugation of drugs to antibodies. The metabolic pathways of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate can also impact metabolic flux and metabolite levels, influencing the overall effectiveness of the resulting antibody-drug conjugates .

Transport and Distribution

The transport and distribution of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate within cells and tissues are critical for its effectiveness as a click linker. This compound is transported into cells through various transporters and binding proteins, which facilitate its localization and accumulation within specific cellular compartments. The distribution of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate can impact its ability to form stable covalent bonds with biomolecules, thereby influencing the overall effectiveness of the resulting antibody-drug conjugates .

Subcellular Localization

The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate can impact its ability to interact with biomolecules and form stable covalent bonds, thereby influencing its overall effectiveness as a click linker in ADCs .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-azidohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c11-13-12-7-3-1-2-4-10(17)18-14-8(15)5-6-9(14)16/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWGCTQOFSJEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469149 | |

| Record name | 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866363-70-4 | |

| Record name | 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate enable the labeling of antibodies for immunofluorescence?

A1: 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate acts as a linker molecule. It contains two key functional groups:

Q2: What are the advantages of using click chemistry for immunofluorescence compared to traditional methods like NHS-FITC or NHS-rhodamine labeling?

A2: The click chemistry-based immunofluorescence method, employing 2,5-Dioxopyrrolidin-1-yl 6-azidohexanoate, offers several advantages over traditional NHS-ester based labeling:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)

![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)

![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)